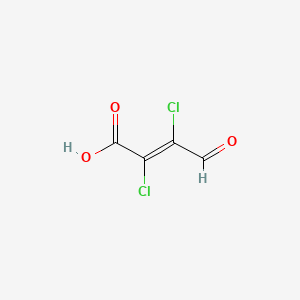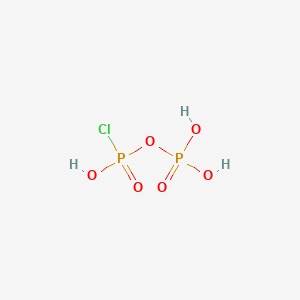
Phosphoryl chloride, pyro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its pungent and musty odor and is highly reactive, especially in the presence of moisture, where it releases phosphoric acid and hydrogen chloride fumes . This compound is widely used in the chemical industry for the production of phosphate esters and other phosphorus-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoryl chloride can be synthesized through several methods. One common method involves the oxidation of phosphorus trichloride with oxygen: [ 2 \text{PCl}_3 + \text{O}_2 \rightarrow 2 \text{POCl}_3 ] Another method involves the reaction of phosphorus pentachloride with water, which was first reported by the French chemist Adolphe Wurtz in 1847 .
Industrial Production Methods: Industrially, phosphoryl chloride is produced on a large scale by reacting phosphorus trichloride with oxygen or phosphorus pentoxide . The reaction conditions typically involve controlled temperatures and pressures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoryl chloride undergoes various chemical reactions, including hydrolysis, substitution, and elimination reactions.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form phosphoric acid and hydrogen chloride. [ \text{POCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 3 \text{HCl} ]
Substitution: Reacts with alcohols to form phosphate esters. [ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{PO}(OR)_3 + 3 \text{HCl} ]
Elimination: Used in the elimination of alcohols to alkenes in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include phosphoric acid, phosphate esters, and alkenes, depending on the specific reaction and conditions.
Wissenschaftliche Forschungsanwendungen
Phosphoryl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters and as a dehydrating agent.
Biology: Utilized in the synthesis of biologically active phosphorus-containing compounds.
Medicine: Employed in the production of pharmaceuticals, including certain antibiotics and antiviral agents.
Industry: Used in the manufacture of flame retardants, plasticizers, and as a catalyst in various chemical processes
Wirkmechanismus
Phosphoryl chloride is similar to other phosphorus oxyhalides, such as phosphorus oxybromide (POBr₃) and thiophosphoryl chloride (PSCl₃). phosphoryl chloride is unique in its widespread use and versatility in chemical synthesis. It is more commonly used than its bromide and sulfide counterparts due to its higher reactivity and availability .
Vergleich Mit ähnlichen Verbindungen
- Phosphorus oxybromide (POBr₃)
- Thiophosphoryl chloride (PSCl₃)
- Phosphorus trichloride (PCl₃)
- Phosphorus pentachloride (PCl₅)
Phosphoryl chloride stands out due to its extensive applications in both laboratory and industrial settings, making it a valuable compound in various fields of science and technology.
Eigenschaften
IUPAC Name |
chloro(phosphonooxy)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIXQVAVRYWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH3O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)

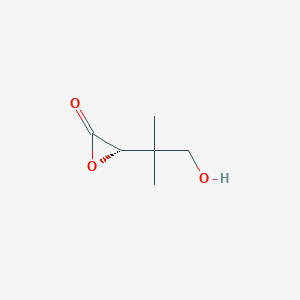



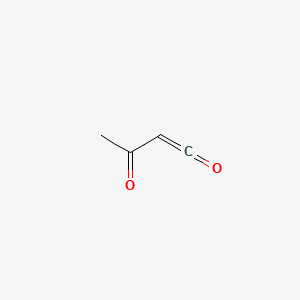

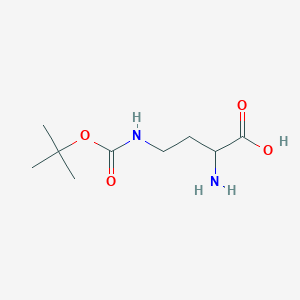

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)

![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)
